molecular formula C16H18N4O2 B2519312 N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2034481-51-9

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2519312
CAS No.: 2034481-51-9
M. Wt: 298.346
InChI Key: FQYLRZNOSRHKTR-UHFFFAOYSA-N
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Description

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine moiety, and a benzyl group

Preparation Methods

The synthesis of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridazine moiety, and the attachment of the benzyl group. Common synthetic routes may involve:

    Cyclization: Formation of the pyrrolidine ring from suitable precursors.

    Functionalization: Introduction of the pyridazine moiety through nucleophilic substitution or other suitable reactions.

    Benzylation: Attachment of the benzyl group via reductive amination or other methods.

Industrial production methods would likely optimize these steps for yield and efficiency, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridazine derivatives: Compounds with the pyridazine moiety may exhibit similar pharmacological properties.

    Benzylated compounds: Molecules with a benzyl group may have comparable chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct properties and applications.

Biological Activity

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Overview of the Compound

This compound features a complex structure comprising a pyrrolidine ring, a pyridazine moiety, and a benzyl group. Its chemical formula is C_{15}H_{18}N_{4}O_{2} and it is classified under the CAS number 2034481-51-9. The unique structural elements contribute to its varied biological activities, which are the focus of ongoing research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on structural analogs:

  • Enzyme Inhibition : Compounds with similar scaffolds have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, suggesting potential roles in neuropharmacology.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's efficacy against ovarian and breast cancer cell lines. Results demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells, indicating a degree of selectivity in its action .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

  • Research Findings : In vitro studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, modifications to the benzyl group enhanced activity against Staphylococcus aureus and Escherichia coli .

Antiviral Potential

There is emerging evidence supporting the antiviral properties of pyrrolidine derivatives:

  • Study Insights : Certain analogs demonstrated inhibitory effects on viral replication in cell cultures, potentially positioning this compound as a candidate for further antiviral drug development .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Activity Type Cell Line/Organism IC50/Activity Level Reference
AnticancerOvarian Cancer CellsModerate Cytotoxicity
AntimicrobialStaphylococcus aureusSignificant Activity
AntiviralViral Cell CulturesInhibitory Effects

Properties

IUPAC Name

N-benzyl-3-pyridazin-3-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(17-11-13-5-2-1-3-6-13)20-10-8-14(12-20)22-15-7-4-9-18-19-15/h1-7,9,14H,8,10-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLRZNOSRHKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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